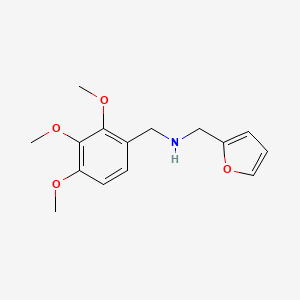

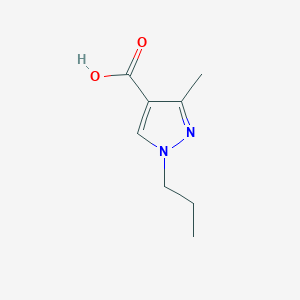

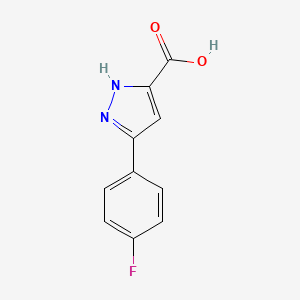

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, also known as MBSAA, is an organic compound with a wide range of applications in scientific research. It is a member of the benzoimidazole family and has been studied for its potential use in drug synthesis, as a catalyst for organic reactions, and for its biochemical and physiological effects.

Scientific Research Applications

DNA Binding and Cellular Imaging

The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property has made Hoechst dyes, including its analogs, invaluable in biological research for DNA staining, facilitating chromosome and nuclear imaging, and analysis of DNA content via flow cytometry. These compounds have also found applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthetic Utilities in Medicinal Chemistry

Benzimidazole and its derivatives, including those synthesized from o-phenylenediamines, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds serve as precursors for synthesizing various pharmacologically active benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showcasing their versatility in drug discovery and development. The review by Ibrahim (2011) emphasizes the synthetic approaches and biological applications of these heterocycles, underlying their significance in creating new therapeutic agents (Ibrahim, 2011).

Anticancer Applications

Mannich base derivatives of benzimidazole have been recognized for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. These derivatives have been studied for their potential in creating new therapeutic agents with improved efficacy and reduced toxicity, highlighting the importance of benzimidazole derivatives in cancer research and therapy development (Vasuki et al., 2021).

Environmental and Toxicological Studies

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have shown promise in dissolving various biopolymers like cellulose and chitin, paving the way for their industrial use. However, the urgency to understand their toxicity and environmental impact is critical for predicting and managing their environmental fate. This highlights the need for comprehensive toxicological assessments of such compounds before their large-scale application, which is relevant for environmental science and safety evaluations (Ostadjoo et al., 2018).

Properties

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCLNWCUYMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350650 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-37-4 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

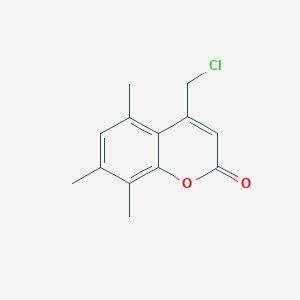

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

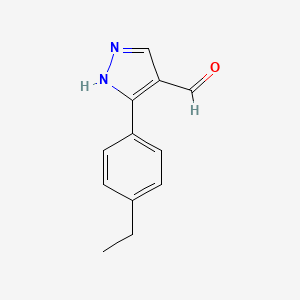

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)